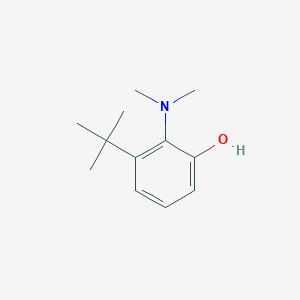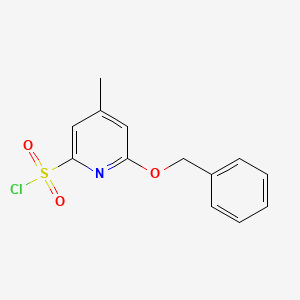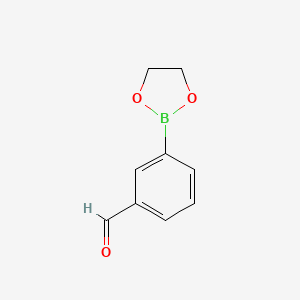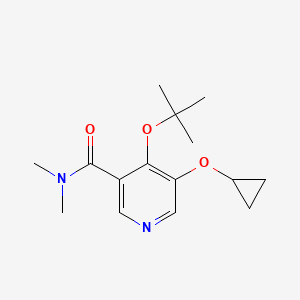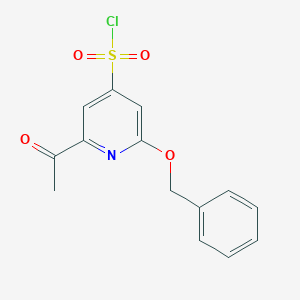
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 2-position, a benzyloxy group at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-(benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride for acetylation and chlorosulfonic acid for sulfonylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. The scalability of the synthetic route is crucial for industrial applications, ensuring that large quantities of the compound can be produced reliably.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, alcohols, and various coupled products, depending on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is largely dependent on its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The acetyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with molecular targets. The specific pathways and targets involved vary based on the application and the nature of the molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-6-(benzyloxy)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
6-(Benzyloxy)pyridine-4-sulfonyl chloride:
2-Acetylpyridine-4-sulfonyl chloride: Lacks the benzyloxy group, which can influence its ability to participate in coupling reactions.
Uniqueness
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and versatility. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H12ClNO4S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2-acetyl-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(21(15,18)19)8-14(16-13)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
JMNZSKGCQBXDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)



![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)

